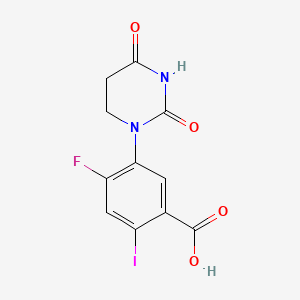
5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid is a complex organic compound that belongs to the family of benzoic acid derivatives This compound features a unique structure with a diazinanone ring fused to a benzoic acid moiety, along with fluorine and iodine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazinanone ring: This step involves the reaction of 2-aminobenzamide with dimethyl malonate under reflux conditions in ethanol. The reaction proceeds through a one-pot, four-component reaction mechanism.
Introduction of the fluorine and iodine substituents: The fluorine and iodine atoms are introduced through electrophilic substitution reactions. Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI), while iodination can be carried out using iodine monochloride (ICl) or similar reagents.
Industrial Production Methods
Industrial production of 5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: N-fluorobenzenesulfonimide (NFSI) for fluorination, iodine monochloride (ICl) for iodination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties make it a candidate for the design of new therapeutic agents targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its binding affinity and specificity. The diazinanone ring and the fluorine and iodine substituents play crucial roles in determining the compound’s binding properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid
- 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid
- 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
Uniqueness
Compared to similar compounds, 5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid is unique due to the presence of both fluorine and iodine substituents. These substituents can significantly influence the compound’s chemical reactivity, binding affinity, and biological activity. The combination of these elements in a single molecule provides opportunities for exploring new chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C11H8FIN2O4 |
|---|---|
Molecular Weight |
378.09 g/mol |
IUPAC Name |
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid |
InChI |
InChI=1S/C11H8FIN2O4/c12-6-4-7(13)5(10(17)18)3-8(6)15-2-1-9(16)14-11(15)19/h3-4H,1-2H2,(H,17,18)(H,14,16,19) |
InChI Key |
HTUYCKRQQMIMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)C(=O)O)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13477216.png)
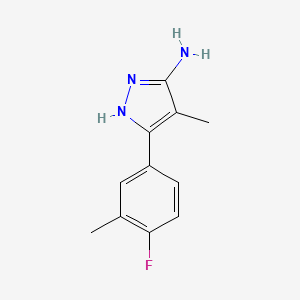
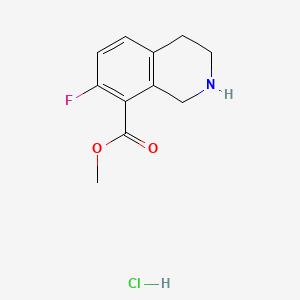
![N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13477232.png)


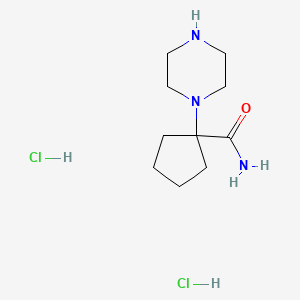
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
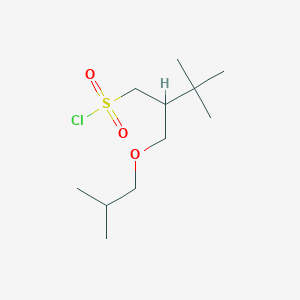
![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
![Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate](/img/structure/B13477278.png)
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
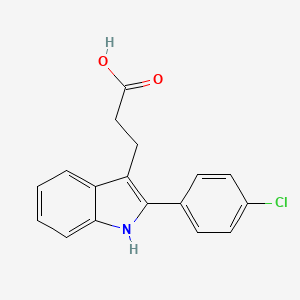
![1-[(4-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13477292.png)
